molecular formula C18H22N6 B5821459 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline

カタログ番号 B5821459
分子量: 322.4 g/mol
InChIキー: GEOPRPDHIVAMMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline, also known as DMXAA, is a promising drug candidate that has gained attention for its anti-tumor properties. DMXAA has been extensively studied for its potential application in cancer treatment.

作用機序

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline exerts its anti-tumor effects through the activation of the innate immune system. It specifically activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor site and the induction of tumor cell death.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been shown to induce the production of cytokines such as interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. It also activates natural killer cells and macrophages, which play a crucial role in the immune response against tumors. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been shown to have a short half-life and is rapidly metabolized in the liver.

実験室実験の利点と制限

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical trials. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has some limitations for lab experiments. It has a short half-life and requires multiple doses for sustained anti-tumor effects. It also has poor solubility in water, which can limit its use in some experimental settings.

将来の方向性

There are several future directions for the development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline. One direction is to improve its pharmacokinetic properties to increase its half-life and bioavailability. Another direction is to develop new formulations that improve its solubility and stability. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline could also be combined with other anti-cancer agents to enhance its anti-tumor effects. Finally, further studies are needed to investigate the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline in combination with immunotherapy for the treatment of cancer.
Conclusion:
In conclusion, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline is a promising drug candidate that has gained attention for its anti-tumor properties. It activates the innate immune system and induces tumor necrosis, making it a potential treatment option for various types of cancer. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand its mechanism of action and to develop new formulations that improve its pharmacokinetic properties.

合成法

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained through a purification process involving column chromatography and recrystallization.

科学的研究の応用

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been studied for its potential application in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been tested in preclinical and clinical trials for the treatment of solid tumors such as melanoma, lung cancer, and renal cell carcinoma.

特性

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-12-14(2)24(21-13)18-17(23-10-8-22(3)9-11-23)19-15-6-4-5-7-16(15)20-18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOPRPDHIVAMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。